molecular formula C24H21N7O2S B2882237 N-(4-acetamidophenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide CAS No. 1223913-81-2

N-(4-acetamidophenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide

Cat. No.: B2882237
CAS No.: 1223913-81-2
M. Wt: 471.54
InChI Key: HXUWSRXMGNKCNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetamidophenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H21N7O2S and its molecular weight is 471.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

A series of derivatives similar to the specified compound have been synthesized with the intention of evaluating their antimicrobial properties. For instance, Baviskar et al. (2013) synthesized a new series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives and assessed their in vitro antibacterial and antifungal activities, highlighting the potential of these compounds in developing new antimicrobial agents [Baviskar, B. A., Khadabadi, S. S., & Deore, S. (2013)].

Antiviral and Virucidal Activity

Further extending the application to antiviral research, Wujec et al. (2011) synthesized 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives, demonstrating their antiviral and virucidal activities against human adenovirus and ECHO-9 virus, underscoring their potential in antiviral therapy [Wujec, M., Plech, T., Siwek, A., Rajtar, B., & Polz-Dacewicz, M. (2011)].

Structural and Chemical Analysis

The structural and chemical characteristics of similar compounds have been thoroughly analyzed to understand their interactions and stability. For example, Subasri et al. (2016) explored the crystal structures of related sulfanyl acetamides, providing insights into their molecular conformations and potential for forming stable compounds suitable for further pharmaceutical applications [Subasri, S., Timiri, A., Barji, N. S., Jayaprakash, V., Vijayan, V., & Velmurugan, D. (2016)].

Pharmacological Evaluation

Shukla et al. (2012) conducted pharmacological evaluations on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, closely related to the specified chemical structure, as glutaminase inhibitors. These studies provide valuable data on their potential therapeutic applications, including cancer treatment by inhibiting glutaminase to attenuate the growth of tumor cells in vitro and in mouse models [Shukla, K., Ferraris, D., Thomas, A., Stathis, M., Duvall, B. R., Delahanty, G., Alt, J., Rais, R., Rojas, C., Gao, P., Xiang, Y., Dang, C., Slusher, B., & Tsukamoto, T. (2012)].

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N7O2S/c1-15-3-5-17(6-4-15)20-13-21-23-27-28-24(30(23)11-12-31(21)29-20)34-14-22(33)26-19-9-7-18(8-10-19)25-16(2)32/h3-12,20-21,23,27,29H,13-14H2,1-2H3,(H,25,32)(H,26,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYISKZCQLQCWSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC3C4NN=C(N4C=CN3N2)SCC(=O)NC5=CC=C(C=C5)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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